molecular formula C17H22N2O2 B056843 Neopentyl Glycol Bis(4-aminophenyl) Ether CAS No. 115570-52-0

Neopentyl Glycol Bis(4-aminophenyl) Ether

Cat. No.: B056843
CAS No.: 115570-52-0
M. Wt: 286.37 g/mol
InChI Key: HPUJEBAZZTZOFL-UHFFFAOYSA-N
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Safety and Hazards

Neopentyl Glycol Bis(4-aminophenyl) Ether is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area . After handling, it is advised to wash skin thoroughly . Protective gloves and clothing should be worn . If swallowed, one should call a poison center/doctor if they feel unwell and rinse their mouth . If it comes in contact with skin, wash with plenty of water and call a poison center/doctor if feeling unwell . If inhaled, remove the person to fresh air and keep them comfortable for breathing, and call a poison center/doctor if they feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl Glycol Bis(4-aminophenyl) Ether can be synthesized through a multi-step process involving the reaction of neopentyl glycol with 4-nitrophenol, followed by reduction of the nitro groups to amines. The reaction typically involves the following steps:

    Esterification: Neopentyl glycol reacts with 4-nitrophenol in the presence of a catalyst such as sulfuric acid to form neopentyl glycol bis(4-nitrophenyl) ether.

    Reduction: The nitro groups in neopentyl glycol bis(4-nitrophenyl) ether are reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Neopentyl Glycol Bis(4-aminophenyl) Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Modified amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Neopentyl Glycol Bis(4-aminophenyl) Ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Neopentyl Glycol Bis(4-aminophenyl) Ether involves its ability to interact with various molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in both research and industrial applications .

Comparison with Similar Compounds

    Neopentyl Glycol Bis(4-nitrophenyl) Ether: A precursor in the synthesis of Neopentyl Glycol Bis(4-aminophenyl) Ether.

    Bisphenol A: Another compound used in the synthesis of polymers and resins, but with different structural properties.

Uniqueness: this compound is unique due to its combination of neopentyl glycol and aminophenyl groups, which provide it with distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,11-20-15-7-3-13(18)4-8-15)12-21-16-9-5-14(19)6-10-16/h3-10H,11-12,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUJEBAZZTZOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)N)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556219
Record name 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115570-52-0
Record name 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neopentyl Glycol Bis(4-aminophenyl) Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1949 g 1,3-bis-(4-nitrophenoxy)-2,2-dimethylpropane were hydrogenated as in Example 10 in 10 1 DMF in the presence of 300 g Raney nickel. The crude product was recrystallized from ethanol/isopropanol (1:1).
Quantity
1949 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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